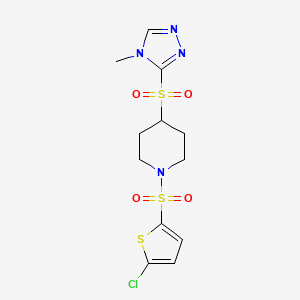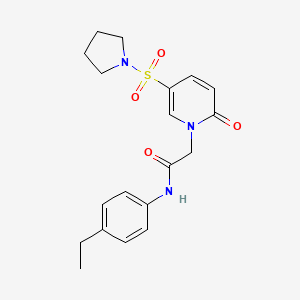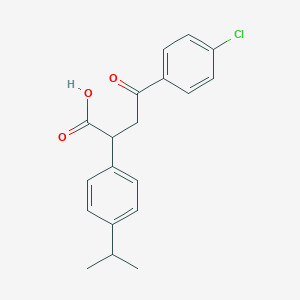
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid (4-CPIPB) is a compound that has been studied extensively for its potential applications in scientific research. It is an organic acid that belongs to the class of compounds known as carboxylic acids. 4-CPIPB has been studied for its ability to act as a substrate for various enzymes, as well as its ability to interact with other molecules and proteins. In addition, 4-CPIPB has been investigated for its potential use in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Studies
4-oxobutanoic acid derivatives, including 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, have been extensively studied through molecular docking and vibrational spectroscopy. These studies provide insights into the compound's structural and electronic properties. Molecular docking indicates that these compounds may have significant biological activities, especially as inhibitors of specific growth factors, hinting at potential therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Applications in Nonlinear Optics
Research has highlighted the potential of 4-oxobutanoic acid derivatives in nonlinear optical materials due to their significant dipole moments and hyperpolarizability. This suggests their use in advanced optical technologies and materials science (Raju et al., 2015).
Crystallography and Photoreactivity
Studies on the crystal structures of compounds similar to this compound provide valuable data on their molecular conformation and reactivity, particularly in photochemical processes. This research is crucial for understanding their behavior in various chemical reactions and potential use in photochemistry (Bąkowicz & Turowska-Tyrk, 2010).
Supramolecular and Vibrational Spectroscopy
Supramolecular studies, combined with vibrational spectroscopy, have been conducted on derivatives of 4-oxobutanoic acid, providing insight into the intermolecular interactions and hydrogen bonding patterns. This research is essential for designing new materials and understanding molecular interactions in various environments (Fernandes et al., 2017).
Synthesis and Chemical Reactions
Various synthetic pathways and chemical reactions involving 4-oxobutanoic acid derivatives have been explored. These studies contribute to the field of organic synthesis, offering new methods and insights into the reactivity of these compounds in different chemical environments (Kiyani & Ghorbani, 2015).
Environmental Applications
Research on 4-chlorophenol derivatives, closely related to 4-oxobutanoic acid compounds, reveals their potential in environmental applications, particularly in the degradation of pollutants. This suggests possible roles in waste treatment and environmental remediation (Bokare & Choi, 2011).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJKGPGFZFFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)
![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)
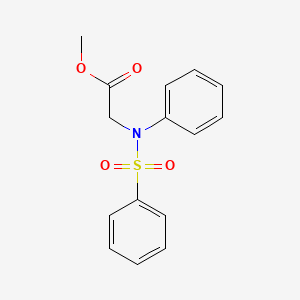
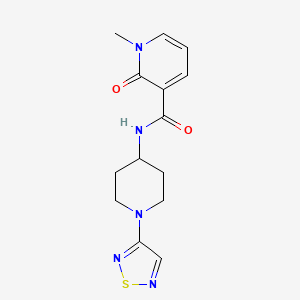
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
